

Biochemical and Cellular Profiling of Omipalisib

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Compound Focus: Omipalisib

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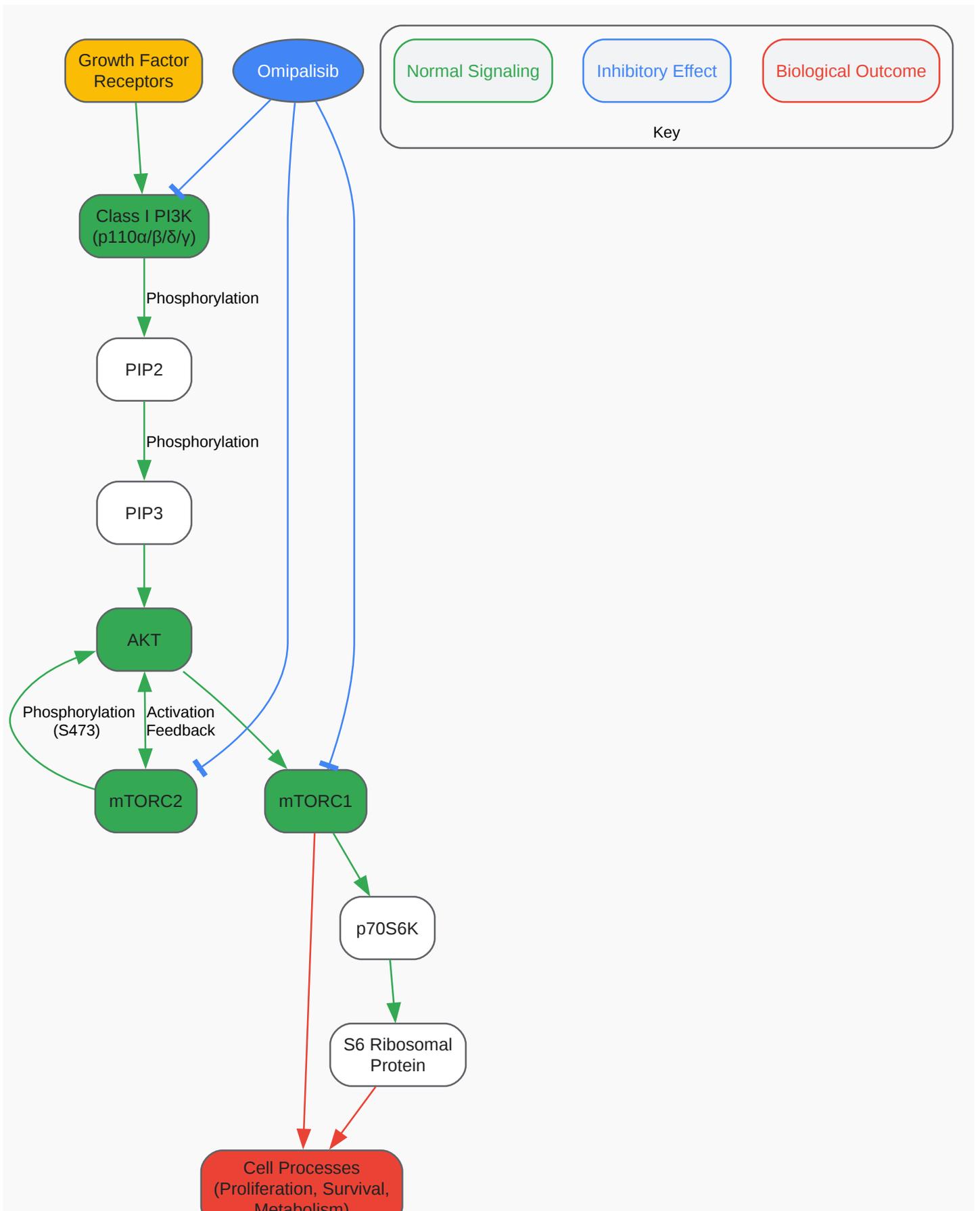
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Parameter	Details
Pharmacological Class	Small molecule, ATP-competitive inhibitor [1] [2]
Primary Target	PI3K / mTOR (Dual inhibitor) [3]

| **Key Biochemical Affinity (Ki)** | • PI3K α : 0.019 nM • PI3K β : 0.13 nM • PI3K δ : 0.024 nM • PI3K γ : 0.06 nM • mTORC1: 0.18 nM • mTORC2: 0.3 nM [2] | | **Cellular Activity (IC50 examples)** | • p-AKT (S473) in BT474 cells: 0.18 nM • Proliferation in T47D cells: 3 nM [2] | | **Selectivity** | Highly selective over a panel of >240 protein kinases [2] |

Mechanism of Action and Signaling Pathway

Omipalisib acts as a potent ATP-competitive inhibitor, binding to the ATP-binding site of PI3K and mTOR kinases [1] [2]. Its pyridylsulfonamide structure is crucial for its activity [4]. The diagram below illustrates the signaling pathway targeted by **Omipalisib** and its mechanistic effects.



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*Mechanism of **Omipalisib**: Dual inhibition of PI3K and mTOR complexes disrupts downstream oncogenic signaling.*

This dual inhibition leads to:

- **Cell Cycle Arrest**: Induction of G1 phase cell cycle arrest [1] [2].
- **Apoptosis**: Promotion of apoptotic cell death [1].
- **Reduced Protein Synthesis**: Inhibition of downstream effectors like p70S6K and S6 ribosomal protein, crucial for cell growth [1].

Preclinical Efficacy and Experimental Models

Omipalisib has demonstrated potent antineoplastic activity across various cancer models, both as a single agent and in combination therapies.

Table of Preclinical Efficacy

Cancer Model	Study Type	Key Findings
Esophageal Squamous Cell Carcinoma (ESCC) [1]	In vitro & in vivo (xenograft)	• Inhibited proliferation (EC ₅₀ : low nanomolar range) • Induced G0/G1 cell cycle arrest & apoptosis • Suppressed p-AKT, p-4EBP1, p-p70S6K, p-S6, p-ERK • Significantly suppressed tumor growth in mice
Pancreatic Ductal Adenocarcinoma (PDAC) [5] [6]	In vitro & in vivo (combination therapy)	• Combined with Trametinib (MEK inhibitor) or SHP099 (SHP2 inhibitor) • Dual PI3K/MAPK inhibition more effective than monotherapy • Reduced proliferation, migration, tumor growth & increased survival in mice
Neurocutaneous Melanocytosis (NCM) [7]	In vitro (clonogenic assay)	• Prevented colony formation (a cancer stem cell feature) • Induced autophagic cell death
Breast Cancer [2] [8]	In vitro & in vivo (xenograft)	• Inhibited proliferation in T47D & BT474 cell lines (IC ₅₀ : 2-3 nM) • Reduced p-AKT levels and tumor growth in xenograft models • Studied in context of PI3K inhibitor resistance

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the search results, which you can adapt for laboratory use.

Protocol 1: Assessing Cell Proliferation and Viability (MTT Assay)

This protocol is based on methods used to evaluate **Omipalisib**'s effect on ESCC and other cell lines [1].

- **Key Steps:**
 - **Cell Seeding:** Seed cells (e.g., KYSE150, KYSE70) into 96-well plates at a density determined for logarithmic growth.
 - **Drug Treatment:** The next day, treat cells with a concentration range of **Omipalisib** (e.g., 1 μ M for screening, or a serial dilution for EC₅₀ calculation) or vehicle control (DMSO). Incubate for 72 hours.
 - **MTT Incubation:** Add 10 μ L of MTT solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C.
 - **Solubilization:** Carefully remove the supernatant and add 100 μ L of DMSO to each well to dissolve the formed formazan crystals.
 - **Absorbance Measurement:** Record the absorbance at 570 nm with a reference wavelength of 630 nm using a plate reader.
 - **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control. Use software (e.g., GraphPad Prism) to determine the half-maximal effective concentration (EC₅₀).

Protocol 2: Colony Formation (Clonogenic) Assay

This assay measures the long-term ability of a single cell to proliferate and form a colony, crucial for studying cancer stemness and efficacy in models like NCM [7].

- **Key Steps:**
 - **Cell Seeding and Treatment:** Seed cells into 12-well plates. After overnight culture, treat with **Omipalisib** or DMSO for 72 hours.
 - **Drug Removal and Colony Growth:** Replace the drug-containing medium with fresh, complete medium. Culture the cells for an additional 5-10 days to allow for colony development.
 - **Fixation and Staining:** Aspirate the medium. Fix cells with methanol for 15 minutes at room temperature. Stain with Giemsa solution for 15 minutes.

- **Colony Counting:** Manually count the number of colonies containing more than 50 cells. Calculate the colony formation efficiency relative to the control.

Protocol 3: In Vivo Xenograft Tumor Growth Inhibition

This protocol outlines the evaluation of **Omipalisib**'s efficacy in mouse models, as performed in ESCC and PDAC studies [1] [5].

- **Key Steps:**
 - **Tumor Implantation:** Implant human cancer cells (e.g., ESCC, PDAC) subcutaneously into immunodeficient mice (e.g., nude mice).
 - **Randomization and Dosing:** Once tumors reach a predetermined volume (e.g., 100-150 mm³), randomize mice into control and treatment groups.
 - **Drug Administration:** Administer **Omipalisib** orally. The drug is typically prepared by first dissolving in DMSO as a stock solution (e.g., 50 mg/mL) and then further diluting in sterile saline for dosing [1]. The control group receives the vehicle.
 - **Tumor Monitoring:** Measure tumor volumes and body weights regularly (e.g., 2-3 times per week) throughout the study.
 - **Endpoint Analysis:** At the end of the study, harvest tumors and weigh them. Tumor growth inhibition is calculated by comparing the final tumor volumes or weights in the treatment group to the control group.

Clinical Development and Potential

- **Oncology:** Initial phase I trials in solid tumors demonstrated lasting objective responses in some patients (e.g., kidney, breast, endometrial cancers), but efficacy as a single agent was often modest, prompting research into combination therapies [1] [5].
- **Idiopathic Pulmonary Fibrosis (IPF):** An experimental medicine study (NCT01725139) showed that short-term dosing of **Omipalisib** was tolerable in IPF patients and confirmed target engagement in the lungs [9] [4].
- **Current Status:** As of the latest data, **Omipalisib** remains an **investigational drug** and has not received regulatory approval for commercial use [3]. Its development continues, particularly in exploring rational combination strategies to enhance efficacy and manage potential toxicities [5] [8].

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